2-(3-Chloro-5-fluorobenzoyl)benzoic acid
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Overview
Description
2-(3-Chloro-5-fluorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H8ClFO3. It is a derivative of benzoic acid, featuring both chloro and fluoro substituents on the benzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorobenzoyl)benzoic acid typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorobenzoyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(3-Chloro-5-fluorobenzoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorobenzoyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Another halogenated benzoic acid derivative with different substituents.
3-Chloro-4-fluorobenzoic acid: A similar compound with a different substitution pattern on the benzene ring.
Uniqueness
2-(3-Chloro-5-fluorobenzoyl)benzoic acid is unique due to the specific positioning of the chloro and fluoro groups, which can significantly affect its chemical properties and reactivity compared to other similar compounds. This unique structure can lead to distinct applications and advantages in various fields .
Properties
IUPAC Name |
2-(3-chloro-5-fluorobenzoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPJMJOFQBMKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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